
2-Chloro-4-phenylphenol
Overview
Description
2-Chloro-4-phenylphenol is an organic compound with the molecular formula C₁₂H₉ClO. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom and a phenyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylphenol can be synthesized through several methods. One common approach involves the chlorination of 4-phenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phenols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated quinones.
Reduction: Formation of phenols or partially dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Antimicrobial Applications
1. Disinfectants and Antiseptics
2-Chloro-4-phenylphenol has been widely utilized in the formulation of disinfectants and antiseptic products. Its effectiveness against a broad spectrum of microorganisms makes it suitable for use in healthcare settings. However, many products containing this compound have been phased out in the U.S. due to safety concerns regarding skin and eye irritation .
2. Case Study: Efficacy Against Bacteria
In a study examining various phenolic compounds, this compound demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Industrial Applications
1. Chemical Intermediate
This compound serves as an intermediate in the synthesis of other chemical compounds. It is particularly valuable in the production of chlorinated phenols, which have applications in herbicides and fungicides .
2. Research on Miticidal Activity
Research has indicated that derivatives of this compound exhibit miticidal properties, making them potential candidates for pest control products. For instance, studies have shown that certain derivatives are effective against Tetranychus telarius, a common agricultural pest .
Toxicological Studies
Despite its beneficial applications, this compound poses health risks. It is classified as a mild skin irritant and can cause severe eye injury upon contact. Safety data sheets recommend using protective equipment when handling this compound to mitigate exposure risks .
Data Table: Summary of Key Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. It may also interfere with essential enzymatic processes within the microbial cells.
Comparison with Similar Compounds
4-Phenylphenol: Lacks the chlorine atom, making it less effective as an antimicrobial agent.
2-Chloro-4-methylphenol: Contains a methyl group instead of a phenyl group, altering its chemical properties and applications.
2-Chloro-4-nitrophenol: Contains a nitro group, which significantly changes its reactivity and uses.
Uniqueness: 2-Chloro-4-phenylphenol stands out due to its specific combination of a chlorine atom and a phenyl group, which imparts unique antimicrobial properties and makes it suitable for various specialized applications.
Biological Activity
2-Chloro-4-phenylphenol (CAS Number: 92-04-6) is a chlorinated phenolic compound with a molecular formula of CHClO and a molecular weight of approximately 204.65 g/mol. It is commonly used as a biocide and preservative in various applications, including personal care products and industrial settings. This article explores the biological activity of this compound, focusing on its toxicity, potential health effects, and ecological impact.
Property | Value |
---|---|
Molecular Formula | CHClO |
Molecular Weight | 204.65 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 92-04-6 |
Toxicity and Irritation
This compound exhibits significant irritant properties. It is classified as a mild skin irritant and a severe eye irritant . Contact with the skin can cause redness, itching, and scaling, while exposure to the eyes may lead to serious injuries characterized by redness and watering . Inhalation can irritate the lungs and respiratory system, indicating that proper safety measures should be taken when handling this compound .
Acute and Chronic Effects
The acute toxicity of this compound is relatively low; however, repeated or prolonged exposure may lead to more severe health effects. No specific data on carcinogenicity or mutagenicity has been reported, but caution is advised due to its irritant nature . The compound does not appear to have significant developmental toxicity based on available data .
Ecotoxicological Impact
Research indicates that this compound poses risks to aquatic environments. Its presence in water bodies can lead to bioaccumulation in aquatic organisms, potentially affecting the food chain . The compound's persistence in the environment raises concerns about long-term ecological effects.
Case Study 1: Occupational Exposure
A study involving workers exposed to various phenolic compounds, including this compound, highlighted the importance of monitoring health outcomes related to skin and respiratory irritation. Workers reported symptoms such as dermatitis and respiratory issues, emphasizing the need for protective measures in industrial settings .
Case Study 2: Environmental Monitoring
In an investigation of indoor dust contamination, this compound was identified among several hazardous chemicals. The study emphasized the importance of assessing indoor environments for chemical exposure, particularly in homes with frequent use of personal care products containing this compound .
Comparative Analysis with Similar Compounds
A comparative analysis of chlorinated phenols reveals that compounds like bisphenol A (BPA) exhibit higher levels of toxicity and endocrine disruption potential than this compound. However, both classes of compounds share common pathways for environmental persistence and bioaccumulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-phenylphenol, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via Friedel-Crafts alkylation, reacting 4-chlorophenol with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:
- Catalyst loading : Excessive amounts may lead to side reactions like polyalkylation.
- Temperature : Maintain 50–80°C to balance reaction rate and selectivity.
- Solvent choice : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates . Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the product.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Draize tests show mild irritation at 500 mg/24H exposure) .
- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles.
- Storage : Keep in airtight containers away from oxidizers and foodstuffs, as per OSHA guidelines .
- Waste disposal : Follow local regulations for halogenated phenolic waste to mitigate environmental release .
Q. How can researchers validate the purity and structural integrity of this compound?
- Spectroscopic analysis :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm).
- Mass spectrometry : Look for molecular ion peaks at m/z 204 (C₁₂H₉ClO⁺) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties of this compound?
Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can model:
- Electron distribution : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the chloro-substituted ring).
- Thermochemical stability : Calculate bond dissociation energies (BDEs) for the C-Cl bond (~70 kcal/mol) to assess degradation pathways . Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity profiles (e.g., aquatic vs. mammalian toxicity) may arise from:
- Test systems : Compare in vitro (e.g., Ames test) and in vivo (rodent models) results to assess metabolic activation .
- Exposure duration : Acute vs. chronic studies (e.g., LC₅₀ in zebrafish at 48H vs. 96H).
- Matrix effects : Evaluate toxicity in environmental matrices (e.g., soil vs. water) to account for bioavailability differences .
Q. What methodologies are recommended for studying the environmental persistence of this compound?
- Degradation kinetics : Monitor half-life under UV irradiation (λ = 254 nm) to simulate photolytic breakdown.
- Microbial degradation : Use soil microcosms spiked with the compound and analyze metabolites via GC-MS .
- Adsorption studies : Measure partition coefficients (e.g., log Kₒc) to predict mobility in aquatic systems .
Q. How can researchers design experiments to probe the antioxidant or antimicrobial mechanisms of this compound?
- Antimicrobial assays : Use disk diffusion methods against Staphylococcus aureus and E. coli, varying concentrations (10–100 µg/mL) to determine MIC values .
- ROS scavenging : Employ DPPH or ABTS assays to quantify radical quenching efficiency, correlating with substituent effects (e.g., chloro vs. hydroxyl groups) .
- Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to identify binding motifs .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing variability in synthesis yields?
- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., catalyst type, temperature).
- ANOVA : Compare batch-to-batch yield differences (target ±5% RSD) .
- Machine learning : Train models on historical data to predict optimal conditions .
Q. How can researchers ensure reproducibility in spectroscopic characterization across laboratories?
Properties
IUPAC Name |
2-chloro-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWMYDJJDBFAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870425 | |
Record name | 3-Chloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] | |
Record name | 2-Chloro-4-phenylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9999 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
92-04-6 | |
Record name | 2-Chloro-4-phenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-phenylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanidril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-chlorobiphenyl-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4-PHENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229K1W6JFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.